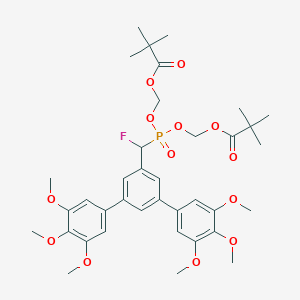

![molecular formula C19H27ClN6O B8146327 3-[4-[(2S,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine CAS No. 2088453-21-6](/img/structure/B8146327.png)

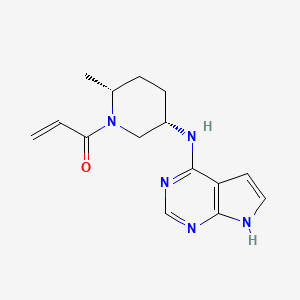

3-[4-[(2S,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine

Description

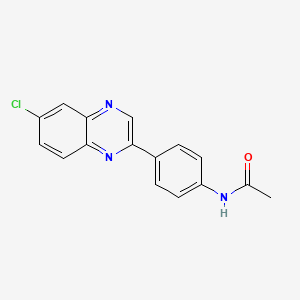

3-[4-[(2S,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C19H27ClN6O and its molecular weight is 390.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

OATD-01 primarily targets two enzymatically active chitinases: acidic mammalian chitinase (AMCase) and chitotriosidase (CHIT1) . These enzymes have been implicated in the pathology of various lung diseases, including asthma, chronic obstructive pulmonary disease (COPD), and interstitial lung diseases such as idiopathic pulmonary fibrosis (IPF) and sarcoidosis .

Mode of Action

OATD-01 acts as a potent inhibitor of both AMCase and CHIT1 . It interacts with these targets by inhibiting their chitinolytic activity, which is significantly elevated in several respiratory diseases . The inhibition of chitinolytic activity in plasma was observed for all doses of OATD-01 and was dose-responsive .

Biochemical Pathways

The inhibition of AMCase and CHIT1 by OATD-01 affects the chitinolytic activity, which plays a crucial role in the pathology of chronic lung diseases .

Pharmacokinetics

OATD-01 has high oral bioavailability and an excellent pharmacokinetic profile in several animal species . In a first-in-human study, OATD-01 plasma Cmax and AUC increased in nearly a dose-proportional manner . Peak plasma concentrations were achieved at 0.75-2.5h post-dose .

Result of Action

The inhibition of chitinolytic activity by OATD-01 leads to significant therapeutic efficacy in several disease models . For instance, OATD-01 demonstrated significant anti-inflammatory and anti-fibrotic effects in a bleomycin-induced pulmonary fibrosis model .

Biochemical Analysis

Biochemical Properties

OATD-01 interacts with the enzymes AMCase and CHIT1 . It acts as a potent inhibitor of these enzymes, which have been implicated in the pathophysiology of obstructive and interstitial lung diseases . OATD-01 potently inhibited elevated chitinolytic activity in serum, induced sputum, and bronchoalveolar lavage fluid (BALf) collected from patients with idiopathic pulmonary fibrosis (IPF) .

Cellular Effects

OATD-01 has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of AMCase and CHIT1 . These enzymes are highly expressed in BALf cells, particularly in macrophages . By inhibiting these enzymes, OATD-01 can potentially alter cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

OATD-01 exerts its effects at the molecular level primarily through its inhibitory action on AMCase and CHIT1 . It binds to these enzymes, inhibiting their activity and thereby reducing chitinolytic activity in the body . This inhibition can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of OATD-01 have been observed over time. Peak plasma concentrations of OATD-01 were achieved at 0.75-2.5h post dose . Inhibition of chitinolytic activity in plasma was observed for all doses of OATD-01 and was dose-responsive .

Dosage Effects in Animal Models

The effects of OATD-01 vary with different dosages in animal models . In the bleomycin-induced pulmonary fibrosis mouse model, OATD-01 administered in a therapeutic regimen from day 7, significantly reduced lung fibrosis . The anti-fibrotic effects of OATD-01 correlated with a significant reduction of the lung index .

Metabolic Pathways

Given its role as an inhibitor of AMCase and CHIT1, it is likely that OATD-01 interacts with the metabolic pathways involving these enzymes .

Transport and Distribution

Given its role as an inhibitor of AMCase and CHIT1, it is likely that OATD-01 interacts with the transporters or binding proteins associated with these enzymes .

Subcellular Localization

Given its role as an inhibitor of AMCase and CHIT1, it is likely that OATD-01 is localized to the compartments or organelles where these enzymes are active .

Properties

IUPAC Name |

3-[4-[(2S,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN6O/c1-13-11-26(17(12-27-13)10-14-2-4-15(20)5-3-14)16-6-8-25(9-7-16)19-22-18(21)23-24-19/h2-5,13,16-17H,6-12H2,1H3,(H3,21,22,23,24)/t13-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWVLEKJQQRGMO-GUYCJALGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CO1)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=NNC(=N4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN([C@H](CO1)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=NNC(=N4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088453-21-6 | |

| Record name | 5-(4-((2S,5S)-5-(4-Chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1H-1,2,4-triazol-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088453216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-((2S,5S)-5-(4-CHLOROBENZYL)-2-METHYLMORPHOLINO)PIPERIDIN-1-YL)-1H-1,2,4-TRIAZOL-3-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4D0G881CN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

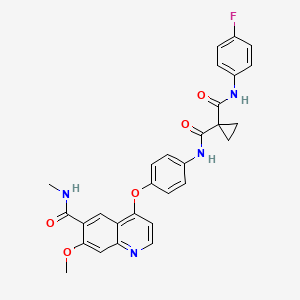

![2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione;hydrochloride](/img/structure/B8146268.png)

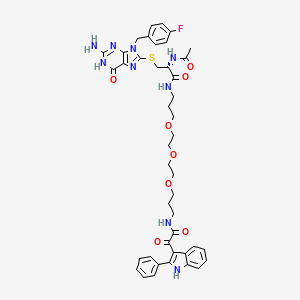

![N-[(4S)-4-benzyl-5-[4-hydroxy-4-[[7-[3-(4-methylpiperazin-1-yl)propanoylamino]-4-oxoquinazolin-3-yl]methyl]piperidin-1-yl]-5-oxopentyl]-9-chloro-5,6,7,8-tetrahydroacridine-3-carboxamide](/img/structure/B8146274.png)

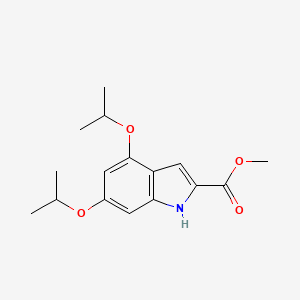

![4-N-[4-(dimethylamino)phenyl]-2-pyridin-4-yl-5,6,7,8-tetrahydroquinazoline-4,6-diamine](/img/structure/B8146287.png)

![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B8146298.png)

![1-[2-chloro-7-[(3S,5S)-3,5-dimethylmorpholin-4-yl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[2-(trifluoromethyl)pyridin-4-yl]urea](/img/structure/B8146324.png)